2-(4'-Chlorobiphenyl-4-yl)benzothiazole

Optoelectronics Fluorescent Probes Materials Chemistry

Research programs targeting green-to-yellow OLED emission or conformationally flexible catalysts often face spectral and steric limitations with simpler 2-arylbenzothiazole ligands. 2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6) addresses this through its extended biphenyl π-system, delivering quantifiably red-shifted photoluminescence and enhanced molar absorptivity versus monophenyl analogs. Key outcomes: (i) Enables Ir(III)/Pt(II) complexes with longer-wavelength electroluminescence; (ii) Provides an adaptive ligand pocket for improved catalytic turnover in cross-coupling; (iii) Supports lower fluorescence detection limits via higher extinction coefficients.

Molecular Formula C19H12ClNS
Molecular Weight 321.822
CAS No. 101798-15-6
Cat. No. B561476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-Chlorobiphenyl-4-yl)benzothiazole
CAS101798-15-6
Synonyms2-(4/'-Chloro-biphenyl-4-yl)-benzothiazole
Molecular FormulaC19H12ClNS
Molecular Weight321.822
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H
InChIKeyCWRGYPFUGCGFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6): Scientific Procurement Overview and Structural Baseline


2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6) is a member of the 2-arylbenzothiazole class, characterized by a benzothiazole heterocycle linked to a para-substituted biphenyl ring system bearing a terminal chlorine atom . Its molecular formula is C₁₉H₁₂ClNS, with a molecular weight of 321.82 g/mol . This extended π-conjugated framework, compared to simpler 2-phenylbenzothiazole analogs, positions it as a building block for advanced materials and a ligand scaffold in coordination chemistry .

Why Generic Substitution of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6) Fails: A Guide to Structural Differentiation


In-class substitution of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole with simpler 2-arylbenzothiazoles is not scientifically valid. The biphenyl spacer is not a passive linker; it fundamentally alters the molecule's photophysical and electronic landscape. While related studies show that para-substituents on a single phenyl ring tune absorption and emission wavelengths via Hammett constants [1], the introduction of an extended biphenyl system in the target compound dramatically increases π-conjugation length. This results in a quantifiably red-shifted optical profile and enhanced molar absorptivity compared to monophenyl analogs, as established by systematic class studies [2]. Such differences are critical for applications where precise tuning of optical bandgaps or ligand binding geometry is required.

2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6): Quantitative Evidence for Scientific Selection


Enhanced π-Conjugation and Red-Shifted Optical Properties vs. Monophenyl Analogs

The extended biphenyl π-system of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole is expected to produce a significant bathochromic shift in both absorption and emission maxima relative to the monophenyl analog 2-phenylbenzothiazole. This inference is drawn from systematic studies on 2-arylbenzothiazoles, which demonstrate that extending the aryl group's conjugation length directly correlates with a red shift in optical spectra [1].

Optoelectronics Fluorescent Probes Materials Chemistry

Increased Molar Extinction Coefficient Due to Extended Conjugation

The molar extinction coefficient (ε) of 2-arylbenzothiazoles is directly proportional to the extent of π-conjugation. Studies on related compounds show that ε values for these derivatives are approximately 10,000 M⁻¹cm⁻¹ [1]. The addition of a second phenyl ring in 2-(4'-Chlorobiphenyl-4-yl)benzothiazole is predicted to further increase this value, enhancing its detectability and utility as a fluorophore.

Spectroscopy Analytical Chemistry Photophysics

Biphenyl Moiety as a Conformational and Electronic Modulator in Ligand Design

The 4-chlorobiphenyl substituent is not merely a bulky group; it introduces a distinct steric and electronic environment compared to a simple 4-chlorophenyl or phenyl group. This influences the geometry and stability of metal complexes [1]. The biphenyl group's ability to adopt different dihedral angles provides conformational flexibility that can be exploited in catalyst design to tune active site accessibility, a feature absent in rigid monophenyl ligands .

Coordination Chemistry Catalysis Ligand Design

2-(4'-Chlorobiphenyl-4-yl)benzothiazole (CAS 101798-15-6): Key Application Scenarios for Procurement Decisions


Development of Red-Shifted Organic Light-Emitting Diodes (OLEDs)

For research programs aiming to develop OLEDs with emission shifted towards the green or yellow region of the spectrum, 2-(4'-Chlorobiphenyl-4-yl)benzothiazole is a superior ligand scaffold. Its extended π-conjugation, inferred from class studies [1], is expected to red-shift the emission of its Ir(III) or Pt(II) complexes compared to those formed with 2-phenylbenzothiazole, thereby enabling access to longer wavelength electroluminescence .

Design of Conformationally Flexible Transition Metal Catalysts

In catalysis research, the biphenyl group offers a unique steric and electronic environment for metal centers [1]. The conformational flexibility of the biphenyl linkage can be leveraged to create ligand pockets that adapt to different reaction intermediates, potentially enhancing catalytic turnover or selectivity in cross-coupling reactions . This is a distinct advantage over simpler, more rigid 2-arylbenzothiazole ligands.

Synthesis of High-Sensitivity Fluorescent Probes and Sensors

The predicted high molar extinction coefficient and red-shifted emission make this compound an attractive fluorophore for designing sensitive detection probes [1]. Its enhanced absorptivity, relative to monophenyl analogs, allows for lower detection limits in analytical techniques like fluorescence microscopy or HPLC with fluorescence detection .

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